molecular formula C11H6N2O2 B1614228 2-(4-Cyanobenzoyl)oxazole CAS No. 898759-91-6

2-(4-Cyanobenzoyl)oxazole

Cat. No.: B1614228
CAS No.: 898759-91-6
M. Wt: 198.18 g/mol
InChI Key: IWSOFFYLWJRGKD-UHFFFAOYSA-N
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Description

2-(4-Cyanobenzoyl)oxazole (2-CBZ-O) is a heterocyclic compound with a five-membered ring containing two nitrogen atoms. It is a member of the oxazole family, which is widely used in organic synthesis. 2-CBZ-O is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds, such as amides, nitriles, and other heterocycles. It has also been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Oxazole Synthesis and Applications

  • Gold-Catalyzed Synthesis of Oxazoles : A study demonstrated an efficient synthesis of 2,4-disubstituted oxazoles through a gold-catalyzed [3 + 2] annulation process. This approach leverages a bidentate ligand to moderate the reactivity of a terminal α-oxo gold carbene, facilitating the formation of the oxazole ring. This method could open new avenues for applying oxidative gold catalysis in organic synthesis, highlighting its potential for creating oxazole-based compounds including those related to "2-(4-Cyanobenzoyl)oxazole" (Luo et al., 2012).

  • Coordination Chemistry of Oxazoline Ligands : Research on oxazoline ligands, closely related to oxazoles, revealed their significant role in transition metal-catalyzed asymmetric syntheses. These findings could provide insights into the design and application of oxazole-based compounds like "this compound" in various catalytic processes (Gómez et al., 1999).

Antitumor Activity

  • Antitumor Benzothiazoles : A study on benzothiazoles, which share structural similarities with oxazoles, found that certain derivatives exhibit potent antitumor activities. This suggests that similar structural motifs, potentially including "this compound," could be explored for their anticancer properties (Mortimer et al., 2006).

Antimicrobial Activity

  • Synthesis of Benzimidazole Derivatives : Benzimidazole derivatives, including those with oxazole rings, have been synthesized and evaluated for their antimicrobial activities. This suggests potential applications for "this compound" in developing new antimicrobial agents (El-masry et al., 2000).

Corrosion Inhibition

  • Corrosion Inhibitors for Aluminium Alloy : Triazole and thiazole derivatives have been investigated as corrosion inhibitors, indicating that oxazole derivatives like "this compound" could also serve as effective agents in protecting metals from corrosion (Zheludkevich et al., 2005).

Mechanism of Action

Target of Action

Oxazole derivatives, a class to which this compound belongs, have been known to interact with various enzymes and receptors via numerous non-covalent interactions . These interactions often lead to a wide spectrum of biological activities.

Mode of Action

The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The interaction of these compounds with their targets often results in changes that lead to their biological responses.

Biochemical Pathways

Oxazole derivatives have been found to affect various biochemical pathways. They have shown a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . .

Result of Action

Oxazole derivatives have been associated with a wide range of biological actions . The specific effects would depend on the compound’s interaction with its targets and the subsequent changes in the biochemical pathways.

Properties

IUPAC Name

4-(1,3-oxazole-2-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2/c12-7-8-1-3-9(4-2-8)10(14)11-13-5-6-15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSOFFYLWJRGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642085
Record name 4-(1,3-Oxazole-2-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-91-6
Record name 4-(1,3-Oxazole-2-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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